molecular formula C14H21NO2 B247814 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide

2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide

Cat. No. B247814
M. Wt: 235.32 g/mol
InChI Key: KXACFFXJABMHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPAA is a member of the acetamide family and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing the activation of the NF-κB signaling pathway. 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one limitation of using 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide to improve its solubility and bioavailability. Additionally, further research is needed to determine the safety and efficacy of 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide in humans.
In conclusion, 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties and its potential as a treatment for neurodegenerative diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide that may lead to the development of new treatments for various diseases.

Synthesis Methods

2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylphenol with pentan-3-ol to form 3-methylphenyl pentan-3-yl ether. This intermediate is then reacted with acetyl chloride to form 2-(3-methylphenoxy)acetophenone, which is then reacted with hydroxylamine hydrochloride to form 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide.

Scientific Research Applications

2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-(3-methylphenoxy)-N-(pentan-3-yl)acetamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)10-17-13-8-6-7-11(3)9-13/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

KXACFFXJABMHOZ-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=CC(=C1)C

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=CC(=C1)C

Origin of Product

United States

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